molecular formula C13H16O B14269442 {[(Hexa-1,5-dien-3-yl)oxy]methyl}benzene CAS No. 139656-23-8

{[(Hexa-1,5-dien-3-yl)oxy]methyl}benzene

Cat. No.: B14269442
CAS No.: 139656-23-8
M. Wt: 188.26 g/mol
InChI Key: FDJIGBLVDJEJKN-UHFFFAOYSA-N
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Description

3-Benzyloxy-1,5-hexadiene: is an organic compound that features a benzyl ether group attached to a hexadiene backbone. This compound is of interest due to its unique structural properties, which include two double bonds and a benzyloxy group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-benzyloxy-1,5-hexadiene can be achieved through several methods. One common approach involves the reaction of 3-hydroxy-1,5-hexadiene with benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of 3-benzyloxy-1,5-hexadiene may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon or other transition metal catalysts can be employed to facilitate the reaction under milder conditions, thus improving efficiency and reducing costs.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Benzyloxy-1,5-hexadiene can undergo oxidation reactions to form epoxides or diols. Common oxidizing agents include m-chloroperbenzoic acid and osmium tetroxide.

    Reduction: Reduction of the double bonds can be achieved using hydrogenation with catalysts like palladium on carbon or platinum oxide.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Common Reagents and Conditions:

    Oxidation: m-Chloroperbenzoic acid, osmium tetroxide, tert-butyl hydroperoxide.

    Reduction: Hydrogen gas with palladium on carbon or platinum oxide.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed:

    Oxidation: Epoxides, diols.

    Reduction: Saturated hydrocarbons.

    Substitution: Various substituted ethers.

Scientific Research Applications

Chemistry: 3-Benzyloxy-1,5-hexadiene is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the formation of various cyclic compounds through cycloaddition reactions.

Biology and Medicine: In biological research, derivatives of 3-benzyloxy-1,5-hexadiene are studied for their potential as enzyme inhibitors or as building blocks for drug development.

Industry: In the industrial sector, this compound is utilized in the production of polymers and resins. Its ability to undergo polymerization makes it valuable in the manufacture of specialty plastics and coatings.

Mechanism of Action

The mechanism of action of 3-benzyloxy-1,5-hexadiene in chemical reactions often involves the interaction of its double bonds and benzyloxy group with various reagents. For example, in oxidation reactions, the double bonds react with oxidizing agents to form epoxides or diols. In substitution reactions, the benzyloxy group can be replaced by other nucleophiles, leading to the formation of new functional groups.

Comparison with Similar Compounds

    1,5-Hexadiene: A simple diene with two double bonds separated by a single carbon atom.

    3-Hydroxy-1,5-hexadiene: Similar to 3-benzyloxy-1,5-hexadiene but with a hydroxyl group instead of a benzyloxy group.

    3-Methoxy-1,5-hexadiene: Features a methoxy group instead of a benzyloxy group.

Uniqueness: 3-Benzyloxy-1,5-hexadiene is unique due to the presence of the benzyloxy group, which imparts different reactivity and properties compared to its analogs. The benzyloxy group can participate in various substitution reactions, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

139656-23-8

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

hexa-1,5-dien-3-yloxymethylbenzene

InChI

InChI=1S/C13H16O/c1-3-8-13(4-2)14-11-12-9-6-5-7-10-12/h3-7,9-10,13H,1-2,8,11H2

InChI Key

FDJIGBLVDJEJKN-UHFFFAOYSA-N

Canonical SMILES

C=CCC(C=C)OCC1=CC=CC=C1

Origin of Product

United States

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